molecular formula C20H15BrN4O B3559603 2-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-5-methyl-1H-pyrazol-3-one

2-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-5-methyl-1H-pyrazol-3-one

Cat. No.: B3559603
M. Wt: 407.3 g/mol
InChI Key: OFORSEJEANFVLS-UHFFFAOYSA-N
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Description

2-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-5-methyl-1H-pyrazol-3-one is a heterocyclic compound that contains both pyrimidine and pyrazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-5-methyl-1H-pyrazol-3-one typically involves multi-step reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the pyrazole moiety. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is usually purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-5-methyl-1H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in DMF.

Major Products Formed

Scientific Research Applications

2-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-5-methyl-1H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-5-methyl-1H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-5-methyl-1H-pyrazol-3-one is unique due to its specific combination of pyrimidine and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O/c1-13-11-19(26)25(24-13)20-22-17(14-5-3-2-4-6-14)12-18(23-20)15-7-9-16(21)10-8-15/h2-12,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFORSEJEANFVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=NC(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-5-methyl-1H-pyrazol-3-one
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2-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-5-methyl-1H-pyrazol-3-one
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2-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-5-methyl-1H-pyrazol-3-one
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2-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-5-methyl-1H-pyrazol-3-one
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2-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-5-methyl-1H-pyrazol-3-one

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